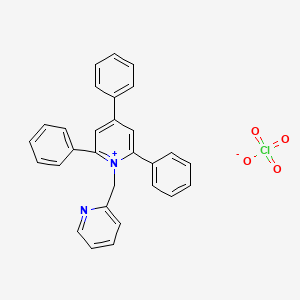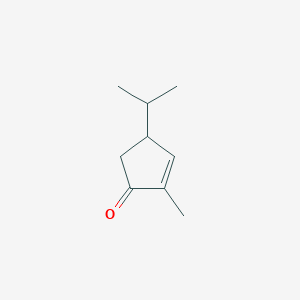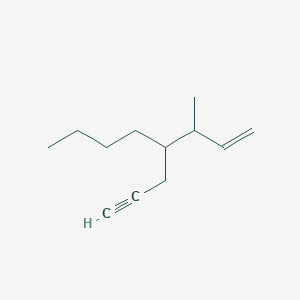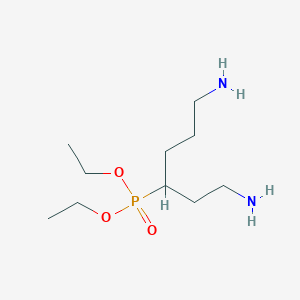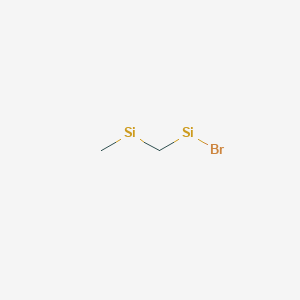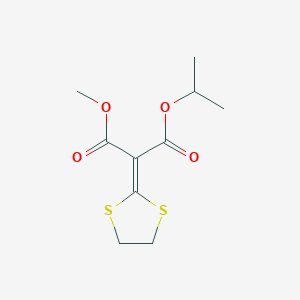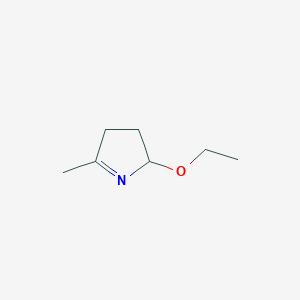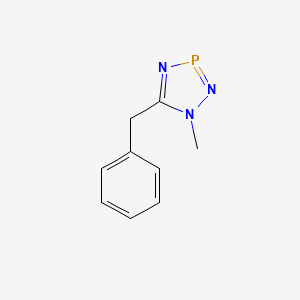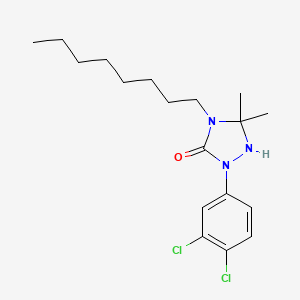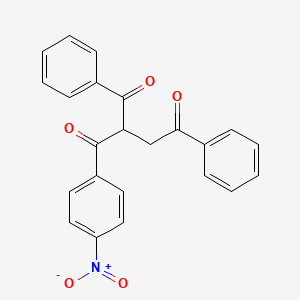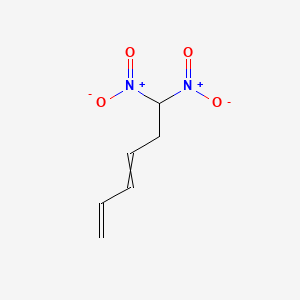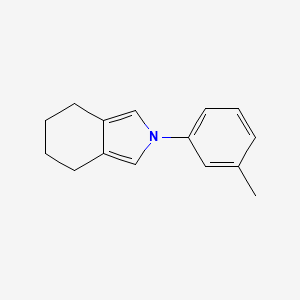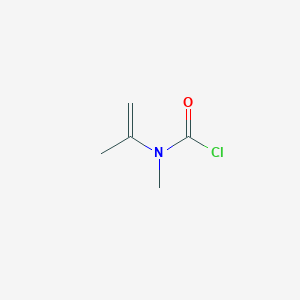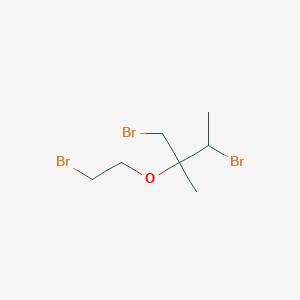
1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane is an organic compound that belongs to the class of halogenated ethers It is characterized by the presence of bromine atoms and an ether linkage in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane typically involves the bromination of 2-(2-bromoethoxy)-2-methylbutane. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial-scale production also requires stringent safety measures to handle the hazardous nature of bromine and other reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new derivatives.
Elimination Reactions: Under suitable conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl ethers, while elimination reactions can produce alkenes with different degrees of unsaturation.
Scientific Research Applications
1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane involves its interaction with molecular targets through its bromine atoms and ether linkage. The bromine atoms can participate in electrophilic reactions, while the ether linkage can act as a nucleophilic site. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical and biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-(2-bromoethoxy)benzene: This compound has a similar structure but with a benzene ring instead of a methylbutane backbone.
1,3-Dibromo-2-(2-chloroethoxy)-2-methylbutane: This compound has a chlorine atom instead of a bromine atom in the ethoxy group.
Uniqueness
1,3-Dibromo-2-(2-bromoethoxy)-2-methylbutane is unique due to its specific combination of bromine atoms and ether linkage, which imparts distinct reactivity and properties
Properties
CAS No. |
61854-28-2 |
|---|---|
Molecular Formula |
C7H13Br3O |
Molecular Weight |
352.89 g/mol |
IUPAC Name |
1,3-dibromo-2-(2-bromoethoxy)-2-methylbutane |
InChI |
InChI=1S/C7H13Br3O/c1-6(10)7(2,5-9)11-4-3-8/h6H,3-5H2,1-2H3 |
InChI Key |
DZEXETMIWHUIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CBr)OCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


